molecular formula C12H12O3 B8666791 Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene CAS No. 30600-22-7

Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene

Cat. No. B8666791
CAS RN: 30600-22-7
M. Wt: 204.22 g/mol
InChI Key: OEHXBANTLQUTJS-UHFFFAOYSA-N
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Patent
US06017680

Procedure details

This synthesis example is directed to the synthesis of polymer (1b) (illustrated below as chemical formulas 14 or 15), a γ-hydroxy carboxylic acid structure. 21.2 g of 5-ethylenebicyclo[2.2.1]hept-2-ene, 19.6 g of maleic anhydride, 2.56 g of 2,2'-azobisisobutyronitrile, and 240 g of tetrahydrofuran were placed in a 500-ml, three-necked flask equipped with a thermometer, a condenser pipe, and a nitrogen inlet pipe, and the mixture was heated under reflux at 70° C. while introducing nitrogen for 8 hr to conduct polymerization. After the completion of the polymerization, the reaction mixture was poured into 1000 ml of n-hexane to precipitate the resultant polymer, which was then dried to give 37.5 g of a 5-methylenebicyclo[2.2.1]hept-2-ene/maleic anhydride copolymer (1a) (yield 92%). The polymer was analyzed by various methods and was found to mainly have a structure represented by the following formula:
[Compound]
Name
polymer ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
γ-hydroxy carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-ethylenebicyclo[2.2.1]hept-2-ene
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
19.6 g
Type
reactant
Reaction Step Four
Quantity
240 g
Type
reactant
Reaction Step Five
Quantity
2.56 g
Type
catalyst
Reaction Step Six
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.O1[CH2:12][CH2:11][CH2:10][CH2:9]1>N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC>[CH2:1]=[C:2]1[CH2:12][CH:11]2[CH2:4][CH:3]1[CH:9]=[CH:10]2.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:4.5|

Inputs

Step One
Name
polymer ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
γ-hydroxy carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-ethylenebicyclo[2.2.1]hept-2-ene
Quantity
21.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Five
Name
Quantity
240 g
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
2.56 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Seven
Name
Quantity
1000 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a condenser pipe, and a nitrogen inlet pipe
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
while introducing nitrogen for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
After the completion of the polymerization
CUSTOM
Type
CUSTOM
Details
to precipitate the resultant polymer, which
CUSTOM
Type
CUSTOM
Details
was then dried

Outcomes

Product
Name
Type
product
Smiles
C=C1C2C=CC(C1)C2.C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 183.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.